molecular formula C42H68N8O11 B141321 N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester CAS No. 127231-42-9

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester

Cat. No. B141321
M. Wt: 861 g/mol
InChI Key: MJOXWVYKMFPFPL-FPBYMMTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, also known as Ac-DEVD-CHO, is a peptide inhibitor that has been widely used in scientific research. This compound is a synthetic analog of the caspase-3 substrate, which is an important protein involved in programmed cell death. Ac-DEVD-CHO has been extensively studied for its potential use in cancer therapy and other biomedical applications.

Mechanism Of Action

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester functions as a competitive inhibitor of caspase-3, a key protein involved in the execution phase of apoptosis. Caspase-3 cleaves a specific peptide bond in its substrate proteins, including N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. By binding to the active site of caspase-3, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester prevents the cleavage of its substrate proteins, thereby inhibiting apoptosis.

Biochemical And Physiological Effects

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can induce apoptosis in cancer cells by inhibiting caspase-3 activity. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to inhibit the activity of other caspases, including caspase-1 and caspase-8, which are involved in inflammatory responses. N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages And Limitations For Lab Experiments

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has several advantages for lab experiments, including its high purity and specificity for caspase-3. This allows for accurate and reproducible results in experiments involving caspase-3 inhibition. However, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has some limitations, including its high cost and limited stability in solution. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester may have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research involving N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. One area of interest is the development of more potent and selective caspase-3 inhibitors for use in cancer therapy. Another area of interest is the investigation of the role of caspase-3 in other physiological processes, such as inflammation and immune responses. Finally, the use of N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.

Synthesis Methods

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The purity and yield of the synthesized compound can be optimized using various chemical and chromatographic techniques.

Scientific Research Applications

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used in a wide range of scientific research applications, including cancer research, apoptosis studies, and drug discovery. In cancer research, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to induce apoptosis in cancer cells by inhibiting caspase-3 activity. This has led to the development of novel cancer therapies that target the caspase-3 pathway. In apoptosis studies, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a tool to investigate the mechanisms of programmed cell death. In drug discovery, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a screening tool to identify potential caspase-3 inhibitors for therapeutic use.

properties

CAS RN

127231-42-9

Product Name

N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester

Molecular Formula

C42H68N8O11

Molecular Weight

861 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28-,29-,30-,31-,32-,33-,35-,36-/m0/s1

InChI Key

MJOXWVYKMFPFPL-FPBYMMTFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O

Other CAS RN

127231-42-9

synonyms

Ac-Ser-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe
ALAP-HEA-PIV
N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester
N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, (R-(R*,S*))-isome

Origin of Product

United States

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